

# Comprehensive Technical Safety and Handling Guide: *cis*-4- (Dimethylamino)cyclohexanemethanol

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## Compound of Interest

Compound Name:	<i>cis</i> -4- (Dimethylamino)cyclohexanemethanol
CAS No.:	1312784-56-7
Cat. No.:	B14130197

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## Executive Summary

***cis*-4-(Dimethylamino)cyclohexanemethanol** (IUPAC: ((1*s*,4*s*)-4-(dimethylamino)cyclohexyl)methanol) is a specialized alicyclic amino alcohol. Characterized by a cyclohexane ring substituted with a tertiary amine and a primary hydroxyl group in a *cis* configuration, this compound serves as a critical bifunctional building block in advanced organic synthesis. It is most notably utilized as a structural intermediate in the development of Interleukin-1 Receptor-Associated Kinase (IRAK) inhibitors, which are targeted therapeutics for autoimmune disorders and oncology [1][2].

This whitepaper provides an in-depth analysis of its physicochemical properties, molecular reactivity, safety data sheet (SDS) parameters, and validated experimental workflows, designed specifically for researchers and drug development professionals.

## Physicochemical Profiling & Molecular Architecture

The physical behavior of **cis-4-(Dimethylamino)cyclohexanemethanol** is dictated by its dual functional groups. The tertiary dimethylamino group imparts significant basicity (

), making the molecule prone to forming stable salts with mineral or organic acids. The primary hydroxyl group acts as both a hydrogen bond donor and acceptor, increasing its solubility in polar protic and aprotic solvents.

### Quantitative Data Summary

Property	Value	Causality / Significance
Chemical Name	cis-4-(Dimethylamino)cyclohexanemethanol	Specifies the cis-1,4-disubstitution pattern.
CAS Registry Number	1312784-56-7 [1]	Unique identifier for regulatory and inventory tracking.
Molecular Formula	C <sub>9</sub> H <sub>19</sub> NO	Indicates a highly saturated, aliphatic framework.
Molecular Weight	157.25 g/mol	Low molecular weight facilitates favorable pharmacokinetics.
Appearance	Colorless to pale yellow viscous liquid/solid	Viscosity is driven by intermolecular hydrogen bonding.
Solubility Profile	Soluble in MeOH, THF, DMF, and Water	Amphiphilic nature allows use in diverse reaction media.
Storage Requirements	Inert atmosphere (Argon/N <sub>2</sub> ), < 25°C	Prevents atmospheric CO <sub>2</sub> absorption and carbonate salt formation.

### Conformational Reactivity

In the cis-1,4-disubstituted cyclohexane system, steric constraints force one substituent into an equatorial position and the other into an axial position. This dynamic equilibrium directly

impacts the molecule's reactivity. The primary hydroxyl group (-CH<sub>2</sub>OH) extends away from the steric bulk of the cyclohexane ring, rendering it highly accessible for nucleophilic attack or etherification when deprotonated, while the tertiary amine remains sterically shielded, preventing unwanted side reactions during electrophilic coupling [2].

## Safety & Hazard Assessment (SDS Core)

As an alicyclic amino alcohol, **cis-4-(Dimethylamino)cyclohexanemethanol** exhibits hazards typical of strong organic bases [3]. The lipid solubility of the cyclohexane ring combined with the basic amine allows rapid penetration of the stratum corneum, leading to deep tissue chemical burns (liquefactive necrosis) if unmitigated.

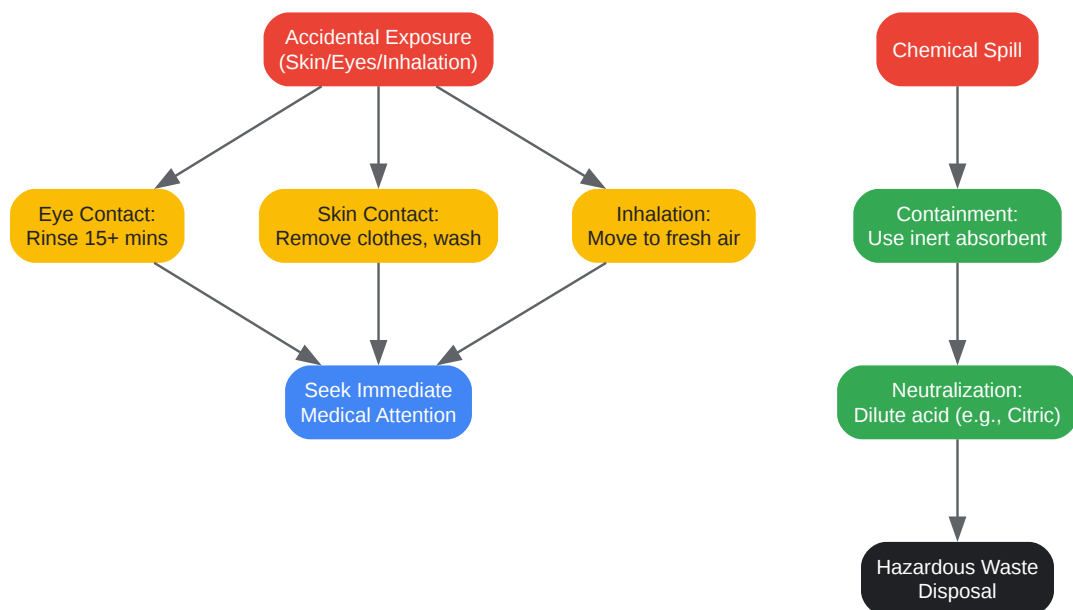
## GHS Classification and Labeling

- Skin Corrosion/Irritation: Category 1B (H314 - Causes severe skin burns and eye damage).
- Serious Eye Damage/Eye Irritation: Category 1 (H318 - Causes serious eye damage).
- Acute Toxicity (Oral): Category 4 (H302 - Harmful if swallowed).

## Toxicological Profile & Environmental Impact

- Mechanism of Toxicity: The unprotonated amine disrupts cellular lipid bilayers, causing rapid pH elevation in local tissues, leading to protein denaturation and cell lysis.
- Environmental Fate: Like many synthetic amines, it is harmful to aquatic life (H412). It should not be discharged into municipal drains without prior neutralization.

## Emergency Response Protocol



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*Emergency response and spill containment workflow for alicyclic amino alcohols.*

## Experimental Workflows & Methodologies

To ensure scientific integrity and reproducibility, the following protocols detail the self-validating systems used when handling and reacting this compound.

### Protocol: Safe Handling and Standard Solution Preparation

Objective: To prepare a 0.5 M stock solution of **cis-4-(Dimethylamino)cyclohexanemethanol** without compromising the titer via atmospheric degradation.

- Preparation: Purge a flame-dried volumetric flask with Argon for 5 minutes. Causality: Amino alcohols readily absorb atmospheric CO<sub>2</sub>, forming insoluble carbonate salts that alter the

molarity of the solution.

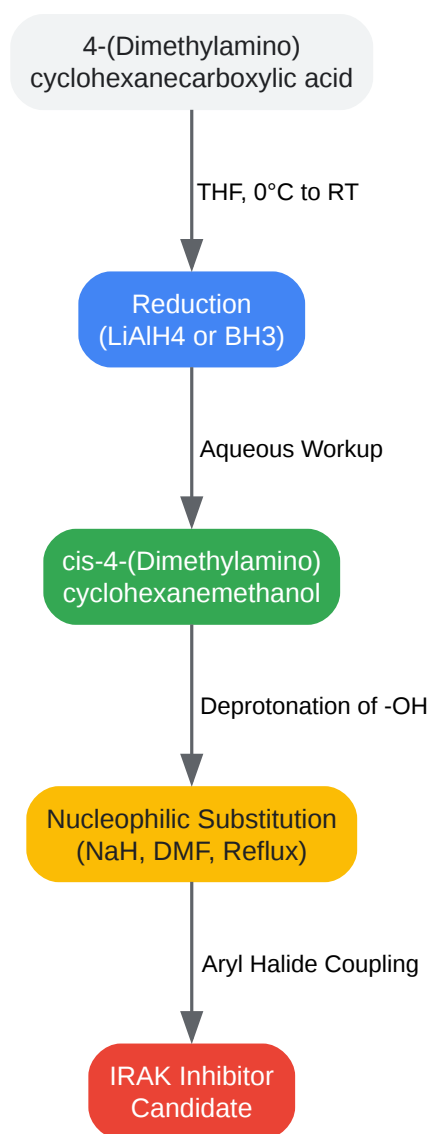
- Weighing: Inside a glovebox or under a continuous stream of inert gas, weigh the required mass of the compound.
- Dissolution: Dissolve the solid/viscous liquid in anhydrous Tetrahydrofuran (THF).
- Storage: Seal with a suba-seal septum, wrap with Parafilm, and store at 4°C.

## Protocol: Base-Catalyzed Etherification (Alkoxide Generation)

Objective: Incorporating the compound into an IRAK inhibitor framework via an ether linkage [2].

- Reagent Loading: In a flame-dried Schlenk flask under Argon, dissolve **cis-4-(Dimethylamino)cyclohexanemethanol** (401 mg, 1.91 mmol, 1.0 eq) in 10 mL of anhydrous N,N-Dimethylformamide (DMF).
- Deprotonation: Cool the reaction vessel to 0 °C using an ice bath. Portion-wise, add Sodium Hydride (NaH, 60% dispersion in mineral oil, 91 mg, 2.29 mmol, 1.2 eq).
  - Causality: Cooling controls the exothermic evolution of H<sub>2</sub> gas. The primary hydroxyl group is selectively deprotonated over the tertiary amine, forming a highly nucleophilic alkoxide.
- Electrophile Addition: Add the target aryl halide (1.0 eq) dropwise. Remove the ice bath and heat the mixture to reflux for 2 hours.
  - Causality: Elevated temperatures are required to overcome the activation energy barrier for the (Nucleophilic Aromatic Substitution) displacement on the aryl halide.
- Quenching & Workup: Cool to room temperature and carefully pour the mixture into 30 mL of distilled water. Stir for 30 minutes, then filter the resulting precipitate or extract with Ethyl Acetate.

- o Causality: Water safely destroys unreacted NaH. Because the tertiary amine is basic, maintaining a neutral to mildly basic aqueous phase ensures the product remains un-ionized and partitions efficiently into the organic layer.



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Synthetic pathway utilizing **cis-4-(Dimethylamino)cyclohexanemethanol** as an IRAK inhibitor intermediate.

## References

- ChemBK. "((1s,4s)-4-(dimethylamino)cyclohexyl)methanol - Properties and CAS Registry". ChemBK Chemical Database. URL:[[Link](#)]
- World Intellectual Property Organization / Google Patents. "WO2012097013A1 - IRAK inhibitors and uses thereof".
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